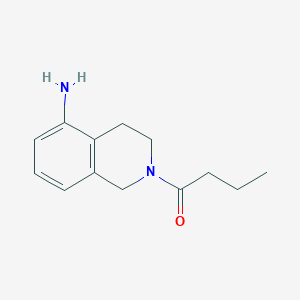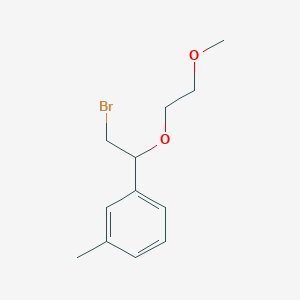
(5R)-5-Trifluoromethyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, the synthesis can involve multiple steps including protection, functional group interconversion, and introduction of the trifluoromethyl group.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Trifluoromethylation Reactions: Various methods such as Umemoto's reagents, trifluoromethyl phenyl sulfone, or radical trifluoromethylation can be employed to introduce the trifluoromethyl group.
Industrial Production Methods:
Batch Production: Typically involves the use of large reactors and controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: Offers advantages in terms of scalability and efficiency, with precise control over reaction parameters.
Types of Reactions:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of the carboxylic acid group to alcohols or amines.
Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Employing reducing agents such as lithium aluminum hydride or borane.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions:
Molecular Targets: Binding to enzymes, receptors, or other biological macromolecules.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group.
Trifluoromethylated Pyrrolidines: Other trifluoromethylated derivatives with different substitution patterns.
Uniqueness:
The presence of the trifluoromethyl group enhances the compound's stability and biological activity compared to its non-fluorinated counterparts.
This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields
Propiedades
Fórmula molecular |
C6H8F3NO2 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 |
Clave InChI |
SWUGLMJWGYDVDN-IUYQGCFVSA-N |
SMILES isomérico |
C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F |
SMILES canónico |
C1CC(NC1C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)


![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)

![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)

